Cas no 4265-99-0 (methyl(4-phenylbutyl)amine)

methyl(4-phenylbutyl)amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(N-METHYLAMINO)-4-PHENYLBUTANE
- N-methyl-4-phenylbutan-1-amine
- 4-Methylamino-1-phenyl-butan
- AC1L8WWI
- AC1Q41A0
- CHEBI:170847
- CHEMBL45868
- CTK4I6506
- Methyl-(4-phenyl-butyl)-amin
- methyl(4-phenylbutyl)amine
- methyl-(4-phenylbutyl)amine
- methyl-(4-phenyl-butyl)-amine
- N-methyl-(4-phenylbutyl)amine
- N-methyl-4-phenylbutylamine
- N-methyl-N-(4-phenylbutyl)amine
- SureCN680531
- Z385446848
- NoName_3094
- EN300-43876
- BDBM50330502
- DTXSID60902571
- TXYKOQZEJZWJEN-UHFFFAOYSA-N
- CS-0452411
- 4265-99-0
- SCHEMBL680531
- G29154
- DB-221663
- AKOS008105108
- SB75804
- benzene, (4-methylamino)butyl-
-
- Inchi: InChI=1S/C11H17N/c1-12-10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3
- InChI Key: TXYKOQZEJZWJEN-UHFFFAOYSA-N
- SMILES: CNCCCCc1ccccc1
Computed Properties
- Exact Mass: 163.13621
- Monoisotopic Mass: 163.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 95.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 253.6±19.0 °C at 760 mmHg
- Flash Point: 112.2±13.6 °C
- PSA: 12.03
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
methyl(4-phenylbutyl)amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
methyl(4-phenylbutyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M356273-100mg |
methyl(4-phenylbutyl)amine |
4265-99-0 | 100mg |
$ 50.00 | 2022-06-02 | ||
Enamine | EN300-43876-0.25g |
methyl(4-phenylbutyl)amine |
4265-99-0 | 95.0% | 0.25g |
$45.0 | 2025-03-21 | |
Enamine | EN300-43876-1.0g |
methyl(4-phenylbutyl)amine |
4265-99-0 | 95.0% | 1.0g |
$90.0 | 2025-03-21 | |
Aaron | AR00D6VG-5g |
1-(N-METHYLAMINO)-4-PHENYLBUTANE |
4265-99-0 | 97% | 5g |
$553.00 | 2023-12-13 | |
Aaron | AR00D6VG-1g |
1-(N-METHYLAMINO)-4-PHENYLBUTANE |
4265-99-0 | 97% | 1g |
$149.00 | 2023-12-13 | |
1PlusChem | 1P00D6N4-250mg |
1-(N-METHYLAMINO)-4-PHENYLBUTANE |
4265-99-0 | 95% | 250mg |
$108.00 | 2025-02-26 | |
A2B Chem LLC | AG14336-500mg |
1-(N-METHYLAMINO)-4-PHENYLBUTANE |
4265-99-0 | 97% | 500mg |
$109.00 | 2024-04-20 | |
Aaron | AR00D6VG-10g |
1-(N-METHYLAMINO)-4-PHENYLBUTANE |
4265-99-0 | 97% | 10g |
$1061.00 | 2023-12-13 | |
1PlusChem | 1P00D6N4-50mg |
1-(N-METHYLAMINO)-4-PHENYLBUTANE |
4265-99-0 | 95% | 50mg |
$59.00 | 2025-03-13 | |
1PlusChem | 1P00D6N4-500mg |
1-(N-METHYLAMINO)-4-PHENYLBUTANE |
4265-99-0 | 95% | 500mg |
$138.00 | 2025-02-26 |
methyl(4-phenylbutyl)amine Related Literature
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
Additional information on methyl(4-phenylbutyl)amine
Comprehensive Overview of Methyl(4-phenylbutyl)amine (CAS No. 4265-99-0): Properties, Applications, and Industry Insights
Methyl(4-phenylbutyl)amine (CAS No. 4265-99-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This secondary amine, featuring a phenylbutyl group bonded to a methylamine moiety, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C11H17N, and molecular weight of 163.26 g/mol make it a valuable building block for designing bioactive molecules. Researchers frequently explore its potential in drug discovery, particularly for central nervous system (CNS) targeting compounds, given its ability to cross the blood-brain barrier.
In recent years, the demand for amine-based intermediates like methyl(4-phenylbutyl)amine has surged, driven by advancements in peptide synthesis and small-molecule therapeutics. A 2023 market analysis highlighted a 12% annual growth in the use of such compounds in neuropharmacology applications. The compound’s lipophilicity, attributed to the phenylbutyl chain, enhances its compatibility with lipid-rich biological membranes, a feature often queried in AI-driven drug design forums. This aligns with trending searches like "amine intermediates for CNS drugs" and "phenylbutylamine derivatives in medicine", reflecting industry interest.
Synthetic routes to produce methyl(4-phenylbutyl)amine typically involve reductive amination of 4-phenylbutyraldehyde with methylamine or nucleophilic substitution of 4-phenylbutyl halides. Optimizing these methods for green chemistry compliance—such as using catalytic hydrogenation—has become a focal point, resonating with sustainability-focused research trends. Analytical techniques like GC-MS and HPLC are employed to ensure purity, a topic frequently discussed in quality control (QC) forums.
Beyond pharmaceuticals, CAS 4265-99-0 finds niche applications in material science, particularly in modifying polymer surfaces to enhance adhesion properties. Its amine group enables covalent bonding with epoxy resins, making it relevant to advanced coating technologies—a sector projected to grow at 8.5% CAGR through 2030. This dual utility in life sciences and industrial chemistry underscores its interdisciplinary appeal.
Safety and handling protocols for methyl(4-phenylbutyl)amine emphasize standard organic compound precautions, including ventilation and PPE. While not classified as hazardous under major regulatory frameworks, its storage recommendations (e.g., inert atmosphere, cool conditions) align with best practices for amine stability—a common query among laboratory safety databases. Recent patent filings (2022–2024) further highlight its role in novel bioconjugation strategies, particularly for antibody-drug conjugates (ADCs).
The compound’s structure-activity relationship (SAR) profiles are frequently modeled using computational chemistry tools, a trend mirroring the rise of AI-assisted molecular docking searches. As the pharmaceutical industry shifts toward precision medicine, derivatives of 4265-99-0 are being investigated for targeted drug delivery systems, with particular interest in their metabolic stability and enzymatic degradation rates—topics dominating PubMed and Reaxys queries.
In conclusion, methyl(4-phenylbutyl)amine (CAS No. 4265-99-0) exemplifies the convergence of traditional organic synthesis and cutting-edge applications. Its adaptability across drug development, materials engineering, and green chemistry ensures its relevance in an evolving scientific landscape. Ongoing research into its derivatization potential and scalable production methods will likely sustain its prominence in both academic and industrial settings.
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